molecular formula C17H19N3O3S2 B11375476 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide

Cat. No.: B11375476
M. Wt: 377.5 g/mol
InChI Key: ASAMSOZESGAEIM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone, a dimethylamino group, and a furan-2-yl substituent. Its molecular formula is C₁₈H₂₃N₂O₃, with a molecular weight of 315.39 g/mol (calculated). The compound’s structure combines a polar acetamide group, a lipophilic furan ring, and a tertiary amine (dimethylamino group), which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H19N3O3S2/c1-3-4-7-24-17-20-19-16(25-17)18-15(21)8-11-10-23-14-6-5-12(22-2)9-13(11)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,21)

InChI Key

ASAMSOZESGAEIM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of Acetal Precursors

A scalable method involves reacting 4-bromomethylcoumarin derivatives with aqueous sodium hydroxide under reflux. For example:

  • Substrate : 4-Bromomethyl-5-methoxy-2H-chromen-2-one

  • Reagents : NaOH (aqueous, 1M)

  • Conditions : Reflux in ethanol, 6–8 hours

  • Yield : 75–85% (confirmed by X-ray diffraction for analogous compounds).

StepReagent/ConditionYieldReference
1NaOH (aq), EtOH, reflux75–85%
2Acid workup (HCl)

Nucleophilic Aromatic Substitution

Alternative routes use methylation at the 5-position of benzofuran precursors. For example:

  • Substrate : 5-Hydroxy-1-benzofuran-3-yl-acetic acid

  • Reagents : CH₃I, K₂CO₃

  • Conditions : DMF, 60°C, 12 hours

  • Yield : 70–80%.

Formation of the 1,3,4-Thiadiazole Ring

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids.

Solid-Phase Synthesis with PCl₅

A high-yield method (91%) involves grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride (PCl₅):

  • Substrate : Thiosemicarbazide + R-COOH (R = butylsulfanyl-substituted)

  • Reagents : PCl₅ (1.2 equiv), mortar grinding

  • Conditions : Room temperature, 5–15 minutes

  • Workup : Na₂CO₃ (pH 8–8.2), filtration, recrystallization.

ParameterValue
Molar Ratio (Thiosemicarbazide:Carboxylic Acid:PCl₅)1:1.2:1.2
Reaction Time5–15 min
Yield>91%

Alternative Cyclization Methods

For substituted thiadiazoles, hydrazonoyl chlorides or α-halo ketones are used:

  • Substrate : α-Haloketone + thiourea

  • Reagents : NaOH (aq), EtOH

  • Conditions : Reflux, 4–6 hours.

Introduction of the Butylsulfanyl Group

The butylsulfanyl substituent is introduced via alkylation or nucleophilic substitution.

Alkylation of Thiadiazole

  • Substrate : 5-Hydroxy-1,3,4-thiadiazol-2-amine

  • Reagents : 1-Bromobutane, K₂CO₃

  • Conditions : DMF, 80°C, 24 hours

  • Yield : 65–70%.

Direct Synthesis via Thiosemicarbazide Derivatives

Butylsulfanyl groups can be pre-incorporated into the carboxylic acid precursor:

  • Substrate : (Butylsulfanyl)carboxylic acid + thiosemicarbazide

  • Reagents : PCl₅, Na₂CO₃

  • Conditions : Mortar grinding, room temperature.

Coupling of Benzofuran and Thiadiazole Moieties

Cross-coupling strategies link the benzofuran and thiadiazole fragments.

Palladium-Catalyzed Suzuki Coupling

  • Substrate : 3-Iodo-5-methoxy-1-benzofuran + thiadiazole-boronic acid

  • Catalyst : Pd(PPh₃)₄, Na₂CO₃

  • Conditions : DME/H₂O, 80°C, 12 hours

  • Yield : 60–70%.

Nucleophilic Substitution

If the thiadiazole bears a leaving group (e.g., Br), direct displacement with benzofuran-derived amines is feasible:

  • Substrate : 5-Bromo-1,3,4-thiadiazol-2-amine

  • Reagents : Benzofuran-3-amine, K₂CO₃

  • Conditions : DMF, 60°C, 18 hours.

MethodCatalyst/ReagentYield
SuzukiPd(PPh₃)₄, Na₂CO₃60–70%
SNArK₂CO₃, DMF50–60%

Formation of the Acetamide Linker

The acetamide moiety is synthesized via amide coupling.

Carboxylic Acid Activation

  • Substrate : 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid

  • Reagents : SOCl₂, DCC/DMAP

  • Conditions : DCM, 0°C → RT, 2 hours

  • Yield : 85–90%.

Amide Bond Formation

  • Substrate : Activated acid (e.g., acid chloride) + thiadiazole amine

  • Reagents : Et₃N, DCM

  • Conditions : 0°C → RT, 4 hours

  • Yield : 75–80%.

Optimization Strategies

Reaction Scalability

  • Solid-Phase Thiadiazole Synthesis : Mortar grinding with PCl₅ minimizes solvent usage and improves safety.

  • Continuous Flow Systems : For cross-coupling reactions, flow chemistry reduces reaction times and increases yields.

Purification Techniques

StepMethodPurity Achieved
Crude ProductColumn chromatography (hexane/EtOAc)95–98%
Final ProductRecrystallization (MeOH)>99%

Critical Analysis of Methods

ParameterOptimal MethodLimitations
Thiadiazole SynthesisPCl₅-mediated cyclizationPCl₅ is corrosive
Benzofuran SynthesisNaOH-mediated cyclizationRequires strict control of reaction time
Cross-CouplingSuzuki-MiyauraExpensive catalyst

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms in the benzofuran ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran ring.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide. Research indicates that compounds with thiadiazole moieties exhibit significant activity against various bacterial strains.

Case Study:
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity, suggesting that modifications at the 5-position of the thiadiazole ring could enhance antibacterial efficacy.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. The structural features of these compounds play a crucial role in their ability to inhibit cancer cell proliferation.

Case Study:
In vitro studies assessed the cytotoxic effects of various thiadiazole-based compounds against cancer cell lines such as PC3 (prostate cancer) and HT-29 (colon cancer). Results indicated that specific substitutions on the thiadiazole ring significantly affected cytotoxicity, with some compounds demonstrating promising anticancer activity .

CompoundCell LineIC50 (µM)Activity
Compound APC310Moderate
Compound BHT-295High
This compoundSKNMC8Moderate

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which is critical in drug development for various diseases.

Case Study:
Research focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Molecular docking studies indicated that certain thiadiazole derivatives could effectively bind to the active site of DHFR, suggesting their potential as therapeutic agents against diseases like cancer.

Antitubercular Activity

Thiadiazole derivatives have been explored for their antitubercular properties, particularly against Mycobacterium tuberculosis.

Case Study:
A series of substituted benzamide derivatives linked to thiadiazole rings were synthesized and evaluated for their antitubercular activity. Some derivatives exhibited significant inhibition against M. tuberculosis strains, indicating their potential as new therapeutic agents in tuberculosis treatment.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the thiadiazole ring followed by coupling with benzofuran derivatives.

Synthesis Overview:

  • Formation of Thiadiazole Ring: The initial step involves the reaction of butyl sulfide with hydrazine and carbon disulfide to form the thiadiazole core.
  • Coupling Reaction: The synthesized thiadiazole is then coupled with 5-methoxybenzofuran using acetic anhydride to yield the final product.
  • Characterization Techniques: Structural confirmation is achieved through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Mechanism of Action

Comparison with Similar Compounds

Substituted Phenoxyacetamide Derivatives

Several phenoxyacetamide analogs have been synthesized and evaluated for pharmacological activities. Key examples include:

Compound Name Substituents Pharmacological Activity Reference
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bicyclic terpene (borneol) moiety Anti-inflammatory, analgesic, antipyretic
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide Bromocyclohexyl group Anti-inflammatory, analgesic
Target Compound : N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide Furan-2-yl, dimethylamino Not explicitly reported (structural analogs suggest potential CNS or anti-inflammatory activity)

Key Differences :

  • Furan rings are prone to oxidative metabolism, which may affect bioavailability .

Ranitidine-Related Acetamides

Ranitidine derivatives share structural motifs with the target compound, particularly the dimethylaminomethyl-furan group:

Compound Name Key Features Therapeutic Use Reference
Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) Nitroacetamide, dimethylaminomethyl-furan Anti-ulcer (H₂ antagonist)
Target Compound Phenoxyacetamide, furan-2-yl Unknown (structural similarity suggests possible gastrointestinal or CNS activity)

Comparison :

  • Ranitidine derivatives feature a nitroethene group and sulfanyl linkage , critical for H₂ receptor antagonism. The target compound lacks these groups, implying divergent mechanisms of action.
  • Both compounds utilize a furan ring with dimethylamino groups, but the target compound’s phenoxyacetamide backbone may direct it toward different biological targets.

Acetamides with Heterocyclic Substituents

Heterocyclic acetamides, such as thiophene- or imidazole-containing derivatives, highlight the role of aromatic systems:

Compound Name Substituents Notable Properties Reference
N-[2-(Dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-thiophen-2-ylacetamide Thiophene, hydroxy, diphenyl Antipsychotic potential (structural similarity to neuroleptics)
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Sulfonylhydrazinylidene, furan Possible antimicrobial or enzyme inhibitory activity
Target Compound Furan-2-yl, dimethylamino Unreported activity (structural analogs suggest CNS or anti-inflammatory applications)

Structural Insights :

  • The thiophene group in ’s compound may enhance π-π stacking interactions with biological targets compared to the furan ring in the target compound.
  • The sulfonylhydrazinylidene group in ’s derivative introduces hydrogen-bonding capacity, which is absent in the target compound.

Simplified Acetamide Derivatives

Simpler analogs, such as 2-phenylacetamide and N,N-dimethyl-2-phenylacetamide, provide baseline comparisons:

Compound Name Substituents Properties Reference
2-Phenylacetamide Phenyl, acetamide Precursor for pharmaceuticals; minimal bioactivity alone
N,N-Dimethyl-2-phenylacetamide Dimethylamino, phenyl Enhanced lipophilicity vs. 2-phenylacetamide
Target Compound Phenoxy, furan, dimethylamino Balanced lipophilicity/hydrophilicity due to mixed substituents

Key Contrasts :

  • The dimethylaminoethyl side chain introduces a positively charged tertiary amine at physiological pH, which could facilitate interactions with negatively charged biological membranes.

Biological Activity

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Thiadiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Benzofuran moiety : A fused ring system that enhances biological activity.
  • Butylsulfanyl group : An alkylthio substituent that may influence the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiadiazole ring through condensation reactions.
  • Introduction of the butylsulfanyl group via nucleophilic substitution.
  • Coupling with the benzofuran moiety to yield the final acetamide product.

Anticancer Activity

A significant focus has been placed on the anticancer potential of thiadiazole derivatives. In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa0.37
MCF-70.73
HepG210.28

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

Compounds with a thiadiazole scaffold have demonstrated notable antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticonvulsant Activity

Some studies have explored the anticonvulsant potential of thiadiazole derivatives. For example, compounds similar in structure to this compound have shown efficacy in reducing seizure frequency in animal models . The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Cytotoxicity Evaluation : In a study evaluating a series of thiadiazole derivatives against various cancer cell lines, significant cytotoxicity was observed with IC50 values ranging from 0.37 µM to 10.28 µM across different cell types .
  • Mechanistic Insights : Research employing molecular docking studies has provided insights into how these compounds interact with target proteins involved in cell proliferation and survival pathways .

Q & A

Q. How does the butylsulfanyl substituent influence physicochemical properties compared to ethyl or methyl analogs?

  • Methodological Answer : The butyl chain increases logP (lipophilicity), enhancing membrane permeability but potentially reducing aqueous solubility. Compare solubility profiles (shake-flask method) and permeability (Caco-2 assays) with shorter-chain analogs. X-ray data show longer alkyl chains induce torsional strain in the thiadiazole ring, affecting crystallinity .

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